molecular formula C9H9FO B6233492 (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol CAS No. 1270301-76-2

(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B6233492
CAS No.: 1270301-76-2
M. Wt: 152.2
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Description

(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated organic compound that belongs to the class of indenols. This compound is characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 1st position of the indene ring system. The stereochemistry of the compound is specified by the (1R) configuration, indicating the spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the fluorination of 2,3-dihydro-1H-inden-1-ol using a fluorinating agent such as Selectfluor. The reaction typically takes place under mild conditions, with the fluorinating agent being added to a solution of 2,3-dihydro-1H-inden-1-ol in an appropriate solvent, such as acetonitrile, at room temperature.

Another approach involves the reduction of 6-fluoro-1-indanone using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure the selective formation of the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination or reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 6-fluoro-1-indanone, using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to form 6-fluoro-2,3-dihydro-1H-indene using strong reducing agents.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol or LiAlH4 in THF at low temperatures.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF at elevated temperatures.

Major Products

    Oxidation: 6-fluoro-1-indanone.

    Reduction: 6-fluoro-2,3-dihydro-1H-indene.

    Substitution: Various substituted indenols depending on the nucleophile used.

Scientific Research Applications

(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-1-indanone: Lacks the hydroxyl group, making it less polar and potentially less reactive in certain biological contexts.

    2,3-dihydro-1H-inden-1-ol: Lacks the fluorine atom, which may result in different binding affinities and selectivities for molecular targets.

    6-fluoro-2,3-dihydro-1H-indene: Lacks the hydroxyl group, affecting its chemical reactivity and potential biological activity.

Uniqueness

(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the hydroxyl group increases its polarity and potential for hydrogen bonding. This combination of features makes this compound a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1270301-76-2

Molecular Formula

C9H9FO

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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